
3-Methoxy-2-methyl-6-nitropyridine
Overview
Description
3-Methoxy-2-methyl-6-nitropyridine: is an organic compound belonging to the class of pyridine derivatives. It has the molecular formula C7H8N2O3 and is characterized by a methoxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methyl-6-nitropyridine typically involves the nitration of 2-methyl-3-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Methoxy-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 3-Methoxy-2-carboxy-6-nitropyridine.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₇H₈N₂O₃
Molecular Weight: 168.15 g/mol
IUPAC Name: 3-methoxy-2-methyl-6-nitropyridine
Structure Features:
- Methoxy group at the 3-position
- Methyl group at the 2-position
- Nitro group at the 6-position
The unique arrangement of these functional groups contributes to its distinct chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is a crucial building block for pharmaceuticals, agrochemicals, and dyes. The compound can undergo various chemical reactions, such as:
- Reduction: The nitro group can be reduced to an amino group.
- Substitution: The methoxy group can be substituted with other nucleophiles.
- Oxidation: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions:
Reaction Type | Reagents | Conditions |
---|---|---|
Reduction | Hydrogen gas with a palladium catalyst | Catalytic conditions |
Substitution | Nucleophiles (amines or thiols) | Basic conditions |
Oxidation | Potassium permanganate or chromium trioxide | Strong oxidizing conditions |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. Studies have indicated that it may interact with specific enzymes or receptors, leading to modulation of their activity. Key findings include:
- Antimicrobial Activity: Exhibits significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antifungal Properties: Demonstrates efficacy against Candida species, suggesting potential for antifungal drug development.
Case Study: Antimicrobial Activity
A study evaluated the compound's effectiveness against multiple bacterial strains, showing promising results that suggest its potential as a new therapeutic agent.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, coatings, and electronic materials. The unique properties of this compound allow for diverse applications in industrial settings.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Methoxy-2-nitropyridine: Lacks the methyl group at the second position.
2-Methyl-6-nitropyridine: Lacks the methoxy group at the third position.
2-Methyl-3-nitropyridine: Lacks the methoxy group and has the nitro group at the third position.
Uniqueness: 3-Methoxy-2-methyl-6-nitropyridine is unique due to the presence of both the methoxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Biological Activity
3-Methoxy-2-methyl-6-nitropyridine is a heterocyclic aromatic compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with three substituents:
- Methoxy group at the 3-position
- Methyl group at the 2-position
- Nitro group at the 6-position
The molecular formula is with a molecular weight of approximately 168.15 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing their activity. This mechanism is crucial for its potential applications in drug development, particularly against microbial resistance .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its utility in developing new therapeutic agents. The presence of both methoxy and nitro groups enhances its interaction with biological targets, potentially increasing its effectiveness against specific microorganisms .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methoxy-3-nitropyridine | Lacks methyl group at the 6-position | Lower antimicrobial activity |
2-Methyl-3-nitropyridine | Lacks methoxy group at the 2-position | Altered solubility and reduced activity |
3-Nitropyridine | Lacks both methoxy and methyl groups | Simplest structure; minimal activity |
5-Bromo-3-methoxy-2-nitropyridine | Contains bromine instead of methyl | Different electronic properties |
The combination of both methoxy and methyl groups in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a new therapeutic agent .
- Fungal Inhibition Assay : Another study assessed the antifungal properties of this compound against Candida species. The findings demonstrated significant inhibition, supporting its use in antifungal drug development .
- Mechanistic Insights : Research investigating the mechanism revealed that the compound interacts with specific enzymes involved in microbial resistance pathways, enhancing its efficacy .
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVFMZISSJYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628935 | |
Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23904-02-1 | |
Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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